

Molecular structure and weight of 3-Methylisoxazole-5-carbonyl chloride

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Compound of Interest

Compound Name: 3-Methylisoxazole-5-carbonyl chloride

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An In-depth Technical Guide to 3-Methylisoxazole-5-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the molecular structure, properties, and synthetic considerations for **3-Methylisoxazole-5-carbonyl chloride**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Core Chemical Properties

3-Methylisoxazole-5-carbonyl chloride is a reactive acyl chloride built upon a methyl-substituted isoxazole core. Its properties make it a valuable building block for introducing the 3-methylisoxazole-5-carboxamide or ester moiety into larger molecules. Quantitative data for this compound is summarized below.

Property	Value	Source
CAS Number	49783-72-4	[1] [2]
Molecular Formula	C ₅ H ₄ ClNO ₂	Derived from Structure
Molecular Weight	145.54 g/mol	[1]

Note: Experimental data such as melting point, boiling point, and density are not readily available in public literature, reflecting its primary role as a reactive intermediate for further synthesis.

Molecular Structure

The structure consists of a five-membered isoxazole ring, which is an aromatic heterocycle containing one nitrogen and one oxygen atom adjacent to each other. A methyl group is attached at position 3, and a carbonyl chloride group is at position 5. The carbonyl chloride is a highly reactive functional group, making the compound an excellent acylating agent.

Caption: Molecular structure of **3-Methylisoxazole-5-carbonyl chloride**.

Experimental Protocols & Synthesis

While specific, detailed experimental protocols for **3-Methylisoxazole-5-carbonyl chloride** are not widely published, its synthesis can be reliably inferred from established methods for preparing analogous acyl chlorides, particularly within the isoxazole family.^{[3][4]}

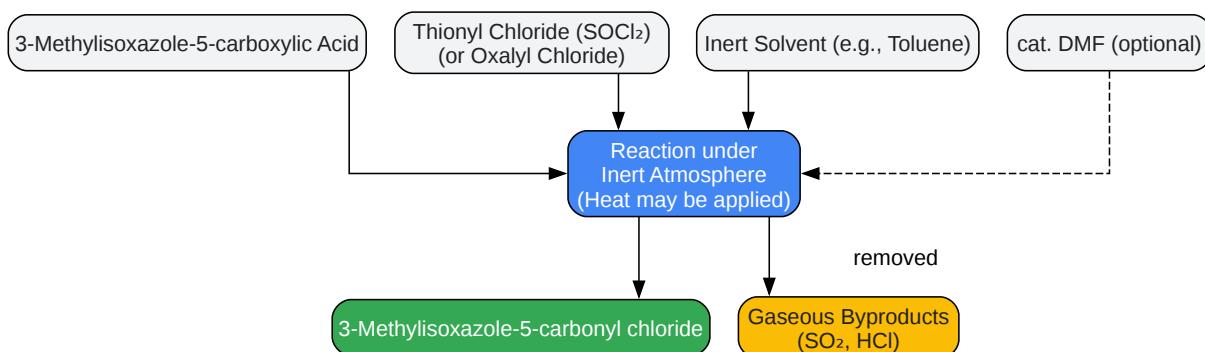
General Synthesis Protocol: Chlorination of Carboxylic Acid

The most common and direct method for synthesizing **3-Methylisoxazole-5-carbonyl chloride** is the reaction of its corresponding carboxylic acid, 3-Methylisoxazole-5-carboxylic acid, with a chlorinating agent. Thionyl chloride (SOCl_2) is a frequently used reagent for this type of transformation due to its effectiveness and the formation of gaseous byproducts (SO_2 and HCl), which simplifies purification.

Methodology:

- Reaction Setup: 3-Methylisoxazole-5-carboxylic acid is dissolved or suspended in an inert, anhydrous solvent (e.g., toluene, dichloromethane) under an inert atmosphere (e.g., nitrogen, argon).
- Reagent Addition: A stoichiometric excess (typically 1.5 to 3 equivalents) of thionyl chloride is added to the mixture, often dropwise at a controlled temperature (e.g., 0 °C to room temperature). A catalytic amount of N,N-dimethylformamide (DMF) is sometimes added to facilitate the reaction.

- Reaction Progression: The mixture is stirred and may be gently heated (e.g., refluxed) for several hours until the reaction is complete. Progress can be monitored by the cessation of gas evolution or by techniques like TLC or NMR.
- Workup and Isolation: Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure. The resulting crude **3-Methylisoxazole-5-carbonyl chloride** is often used directly in the next synthetic step without extensive purification due to its reactivity and moisture sensitivity.



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Caption: General workflow for the synthesis of **3-Methylisoxazole-5-carbonyl chloride**.

Applications in Drug Development

Acyl chlorides are powerful intermediates in organic synthesis, and **3-Methylisoxazole-5-carbonyl chloride** is no exception. Its primary application is in the formation of amide and ester bonds through reactions with amines and alcohols, respectively.

The isoxazole ring is a well-established pharmacophore found in numerous approved drugs. The closely related compound, 5-methyl-3-phenylisoxazole-4-carbonyl chloride, is a key intermediate in the synthesis of penicillin-class antibiotics such as oxacillin.^[5] This highlights the utility of methylisoxazole carbonyl chloride derivatives in constructing bioactive molecules.

Key Reactions:

- Amide Formation: Reaction with primary or secondary amines yields 3-methylisoxazole-5-carboxamides. This is a crucial step in creating diverse compound libraries for screening, as the amine component can be varied extensively.
- Ester Formation: Reaction with alcohols or phenols produces the corresponding esters, which can act as prodrugs or possess their own biological activity.

The reactivity of this compound makes it a valuable tool for researchers aiming to incorporate the 3-methylisoxazole moiety into novel therapeutic agents, leveraging the structural and electronic properties of the isoxazole ring to modulate target binding and pharmacokinetic properties.

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